BenchChemオンラインストアへようこそ!

Ethyl 2-chloro-4-hydroxybenzoate

Antimicrobial screening Biofilm inhibition Enterococcus faecalis

Ethyl 2-chloro-4-hydroxybenzoate (CAS 56069-35-3) is a chlorinated aromatic ester with a calculated LogP of 2.22—0.65 log units higher than its non-chlorinated analog ethylparaben. This increased lipophilicity, conferred by the 2-chloro substitution, fundamentally alters partitioning behavior, reactivity in nucleophilic acyl substitution, and biological target engagement. The compound is specifically claimed as an intermediate in vasopressin V1a receptor antagonist preparation (WO2006/021213 A2) and in dual FXR/PPARδ activator design. Non-chlorinated analogs cannot substitute in these synthetic pathways. Procure this specific CAS with ≥98% purity from ISO-certified suppliers to ensure lot-to-lot consistency for pharmaceutical R&D.

Molecular Formula C9H9ClO3
Molecular Weight 200.62
CAS No. 56069-35-3
Cat. No. B2729920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-4-hydroxybenzoate
CAS56069-35-3
Molecular FormulaC9H9ClO3
Molecular Weight200.62
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)O)Cl
InChIInChI=1S/C9H9ClO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3
InChIKeySXPALFRWFJQPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-4-hydroxybenzoate (CAS 56069-35-3): A Chlorinated Hydroxybenzoate Ester for Pharmaceutical and Material Science Applications


Ethyl 2-chloro-4-hydroxybenzoate (CAS 56069-35-3) is a chlorinated aromatic ester with molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . The compound is characterized by a calculated LogP of 2.22, a topological polar surface area (PSA) of 46.53 Ų, and three hydrogen bond acceptors . As a 2-chloro-substituted derivative of ethyl 4-hydroxybenzoate, it incorporates both a phenolic hydroxyl group and an ethyl ester moiety on a chlorinated benzene ring. This structural arrangement distinguishes it from non-halogenated parabens and from positional isomers, making it a versatile building block in organic synthesis with documented applications in pharmaceutical intermediate synthesis, including the preparation of vasopressin V1a receptor antagonists .

Why Generic Substitution Fails: The Quantifiable Impact of 2-Chloro Substitution on Ethyl 4-Hydroxybenzoate Derivatives


Generic substitution among hydroxybenzoate esters is not scientifically justifiable due to quantifiable differences in physicochemical properties and biological activity conferred by substituent position and identity. Ethyl 2-chloro-4-hydroxybenzoate (CAS 56069-35-3) differs from its non-chlorinated analog ethyl 4-hydroxybenzoate (ethylparaben, CAS 120-47-8) by the presence of a chlorine atom at the 2-position, which increases the calculated LogP from approximately 1.57 to 2.22, representing a 0.65 log unit increase in lipophilicity [1]. This 2-chloro substitution fundamentally alters the compound's partitioning behavior, reactivity profile in nucleophilic acyl substitution reactions, and biological target interactions [2]. Furthermore, the compound differs from positional isomers such as ethyl 3-chloro-4-hydroxybenzoate and from methyl ester analogs (e.g., methyl 2-chloro-4-hydroxybenzoate, CAS 104253-44-3), which exhibit distinct solubility, melting point, and reactivity characteristics due to altered hydrogen bonding networks and steric effects . These quantifiable differences necessitate compound-specific selection rather than in-class substitution for applications requiring defined lipophilicity, reproducible synthetic outcomes, or specific receptor binding profiles.

Ethyl 2-chloro-4-hydroxybenzoate (CAS 56069-35-3): Quantified Differentiation Evidence Guide


Antimicrobial Activity: Quantified Biofilm Inhibition Against Enterococcus faecalis

Ethyl 2-chloro-4-hydroxybenzoate was evaluated for antimicrobial activity against Enterococcus faecalis in a biofilm formation inhibition assay. The compound demonstrated an IC₅₀ value of 1.25 × 10⁵ nM (125,000 nM) in this assay system [1]. Note that this activity is relatively weak compared to optimized antimicrobial agents; the compound's primary utility lies not as a direct antimicrobial but as a synthetic intermediate. The presence of quantifiable activity, however, distinguishes it from completely inactive analogs and may inform selection when residual antimicrobial properties are desirable in downstream applications.

Antimicrobial screening Biofilm inhibition Enterococcus faecalis

Lipophilicity Differentiation: Quantified LogP Advantage Over Non-Chlorinated Ethylparaben

The 2-chloro substitution on ethyl 2-chloro-4-hydroxybenzoate produces a quantifiable increase in lipophilicity relative to the non-halogenated analog ethyl 4-hydroxybenzoate (ethylparaben). The target compound exhibits a calculated LogP of 2.2223 , while ethylparaben (CAS 120-47-8) has a reported LogP of 1.57-1.57 [1]. This represents an increase of approximately 0.65 log units, corresponding to roughly a 4.5-fold higher octanol-water partition coefficient [2].

Lipophilicity LogP Partition coefficient Physicochemical property

Synthetic Utility: Patent-Documented Role as Intermediate in Vasopressin V1a Antagonist Synthesis

Ethyl 2-chloro-4-hydroxybenzoate is specifically claimed as an intermediate in the synthesis of vasopressin V1a receptor antagonists . The patent WO2006/021213 A2 describes its use in preparing compounds according to general formula 1a for the treatment of dysmenorrhea . Unlike ethyl 4-hydroxybenzoate (ethylparaben), which is primarily used as an antimicrobial preservative in cosmetics and pharmaceuticals, the 2-chloro substitution on ethyl 2-chloro-4-hydroxybenzoate enables distinct reactivity patterns essential for constructing the target pharmacophore. The compound is also documented as a building block in the design of dual FXR/PPARδ activators for nonalcoholic steatohepatitis (NASH) research .

Pharmaceutical intermediate Vasopressin antagonist Organic synthesis

Lipophilicity Comparison: Ethyl 2-Chloro-4-Hydroxybenzoate Versus Methyl Ester Analog

Within the 2-chloro-4-hydroxybenzoate ester series, the ethyl ester (target compound) exhibits higher lipophilicity than its methyl ester analog. Ethyl 2-chloro-4-hydroxybenzoate has a calculated LogP of 2.2223 . The corresponding acid, 2-chloro-4-hydroxybenzoic acid (CAS 56363-84-9), has a reported LogP of approximately 1.8 [1]. While direct LogP data for methyl 2-chloro-4-hydroxybenzoate is limited, the ethyl ester shows a LogP increase of approximately 0.4 units over the parent acid. This trend is consistent with the class-level observation that esterification with ethanol increases lipophilicity relative to the free acid [2].

Lipophilicity Ester homologs LogP comparison

Commercial Availability: Benchmark Purity Specification and Research-Use Classification

Ethyl 2-chloro-4-hydroxybenzoate is commercially available with a standard purity specification of ≥98% from multiple global suppliers [1]. Suppliers explicitly classify the compound for research and further manufacturing use only, not for direct human use . Storage conditions are specified as sealed in dry conditions at 2-8°C . This established supply chain with documented purity standards reduces procurement risk compared to less commonly sourced chlorinated benzoate esters that may require custom synthesis.

Purity specification Procurement Quality control

Optimal Research and Industrial Application Scenarios for Ethyl 2-chloro-4-hydroxybenzoate (CAS 56069-35-3)


Pharmaceutical Intermediate: Synthesis of Vasopressin V1a Receptor Antagonists

Ethyl 2-chloro-4-hydroxybenzoate serves as a specifically claimed intermediate in the preparation of vasopressin V1a receptor antagonists for the treatment of dysmenorrhea and related conditions, as documented in patent WO2006/021213 A2 (FERRING B.V.) . The 2-chloro substitution pattern and ethyl ester functionality provide the precise reactivity and structural features required for constructing the target pharmacophore. Researchers pursuing vasopressin receptor modulation should procure this compound specifically, as non-chlorinated analogs (e.g., ethylparaben) lack the requisite halogen atom for subsequent synthetic transformations and cannot substitute in this synthetic pathway.

Nuclear Receptor Modulator Design: Dual FXR/PPARδ Activator Scaffolds

The compound has been utilized as a building block in the rational design and structural optimization of dual FXR/PPARδ activators for nonalcoholic steatohepatitis (NASH) research . The chlorinated hydroxybenzoate core contributes to the pharmacophore fusion strategy employed to achieve balanced activation of both nuclear receptors. Given the established LogP of 2.22 and PSA of 46.53 Ų , the compound occupies a favorable physicochemical space for nuclear receptor ligand development. This application scenario leverages the quantifiably higher lipophilicity (ΔLogP = +0.65 vs. ethylparaben) to achieve improved membrane permeability and target engagement.

Organic Synthesis: Building Block for Halogenated Aromatic Derivatives

Ethyl 2-chloro-4-hydroxybenzoate functions as a versatile building block for synthesizing more complex chlorinated aromatic compounds. The synthesis route is well-documented: 2-chloro-4-hydroxybenzoic acid (34.5 g, 200 mmol) is esterified with ethanol (400 mL) using concentrated sulfuric acid (5 mL) as catalyst under reflux for 18 hours, yielding 20.4 g of product after workup and recrystallization from hexane/ethyl acetate . The compound is insoluble in water but soluble in organic solvents , making it amenable to standard organic synthetic manipulations. The 2-chloro-4-hydroxy substitution pattern creates a unique reactivity profile distinct from 4-chloro-3-hydroxybenzoate isomers , enabling regioselective functionalization strategies not achievable with positional isomers.

Quality-Controlled Procurement for Reproducible Research

For academic and industrial research requiring reproducible synthetic outcomes, ethyl 2-chloro-4-hydroxybenzoate is commercially available with standardized purity specifications of ≥98% from multiple ISO-certified suppliers . Storage conditions are explicitly defined: sealed containers under dry conditions at 2-8°C . The compound is classified for research and further manufacturing use only , with established shipping protocols at room temperature within continental US . This documented supply chain infrastructure ensures lot-to-lot consistency and reduces the experimental variability associated with custom-synthesized or lower-purity alternatives, making it the preferred procurement choice for quality-sensitive applications including pharmaceutical process development and analytical method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-chloro-4-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.